molecular formula C15H14ClNO4S B2797942 5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 380193-44-2

5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2797942
CAS No.: 380193-44-2
M. Wt: 339.79
InChI Key: OZKYTVRFQCGZKP-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid is a compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.79 g/mol.

Preparation Methods

Specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfonamide chemistry and chlorination reactions . Industrial production methods may employ optimized conditions to maximize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoic acid core can also participate in binding interactions with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid include:

    Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar sulfonamide group but differs in the substitution pattern on the benzoic acid core.

    4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide: Another related compound with variations in the functional groups attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(10-11-5-3-2-4-6-11)22(20,21)12-7-8-14(16)13(9-12)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYTVRFQCGZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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